molecular formula C11H11NO3S B1622362 2-(1,3-Benzoxazol-2-ylthio)butanoic acid CAS No. 339551-18-7

2-(1,3-Benzoxazol-2-ylthio)butanoic acid

Cat. No.: B1622362
CAS No.: 339551-18-7
M. Wt: 237.28 g/mol
InChI Key: TYFJBPZESNTBKK-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylthio)butanoic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-ylthio)butanoic acid typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringCommon reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts under reflux conditions .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs efficient and economical methods, such as the use of magnetic solid acid nanocatalysts. These catalysts facilitate the synthesis of benzoxazole derivatives with high yields and can be reused for multiple runs .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzoxazol-2-ylthio)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylthio)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-ylthio)butanoic acid involves its interaction with various molecular targets and pathways. The benzoxazole ring is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The thio group can form covalent bonds with target proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

    Benzothiazole derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    Benzimidazole derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

Uniqueness: 2-(1,3-Benzoxazol-2-ylthio)butanoic acid is unique due to its specific combination of the benzoxazole ring with a thio group and a butanoic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-9(10(13)14)16-11-12-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFJBPZESNTBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386797
Record name 2-(1,3-benzoxazol-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339551-18-7
Record name 2-(1,3-benzoxazol-2-ylthio)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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